molecular formula C26H22N2O6 B11076987 Diethyl 2,6-diamino-4-(2-naphthyl)furo[2,3-F][1]benzofuran-3,7-dicarboxylate

Diethyl 2,6-diamino-4-(2-naphthyl)furo[2,3-F][1]benzofuran-3,7-dicarboxylate

Cat. No.: B11076987
M. Wt: 458.5 g/mol
InChI Key: PCZGDCLKDRBLTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2,6-diamino-4-(2-naphthyl)furo2,3-Fbenzofuran-3,7-dicarboxylate is a complex organic compound belonging to the benzofuran family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,6-diamino-4-(2-naphthyl)furo2,3-Fbenzofuran-3,7-dicarboxylate typically involves multi-step organic reactions. One common method includes the photochemical reaction of 2,3-disubstituted benzofurans. This process involves the photocyclization of the hexatriene system followed by the aromatization of the benzene ring through the elimination of a water molecule .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale organic synthesis techniques, including the use of photochemical reactors and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,6-diamino-4-(2-naphthyl)furo2,3-Fbenzofuran-3,7-dicarboxylate undergoes various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents such as lithium aluminum hydride.

    Substitution: This compound can undergo substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Diethyl 2,6-diamino-4-(2-naphthyl)furo2,3-Fbenzofuran-3,7-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 2,6-diamino-4-(2-naphthyl)furo2,3-Fbenzofuran-3,7-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2,6-diamino-4-(2-naphthyl)furo2,3-Fbenzofuran-3,7-dicarboxylate is unique due to its specific substitution pattern and the presence of both amino and naphthyl groups

Properties

Molecular Formula

C26H22N2O6

Molecular Weight

458.5 g/mol

IUPAC Name

diethyl 2,6-diamino-4-naphthalen-2-ylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate

InChI

InChI=1S/C26H22N2O6/c1-3-31-25(29)19-16-12-17-20(21(24(28)33-17)26(30)32-4-2)18(22(16)34-23(19)27)15-10-9-13-7-5-6-8-14(13)11-15/h5-12H,3-4,27-28H2,1-2H3

InChI Key

PCZGDCLKDRBLTN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C3=C(C=C12)OC(=C3C(=O)OCC)N)C4=CC5=CC=CC=C5C=C4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.